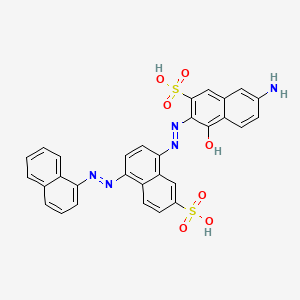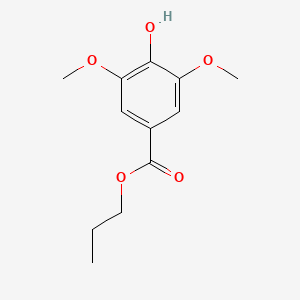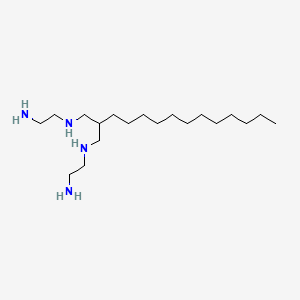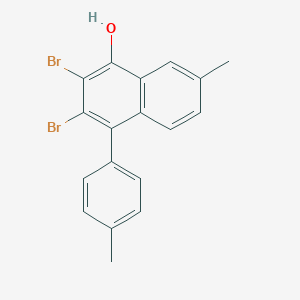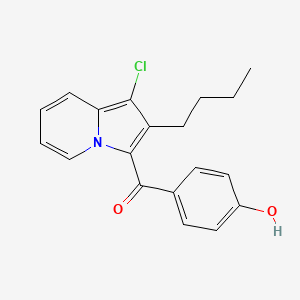
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of glycyl, valyl, nitrophenyl, and phenylalaninamide groups, which contribute to its distinct properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and functional groups. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, facilitating the formation of peptide bonds. The final step involves the deprotection of amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylalaninamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
科学研究应用
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
作用机制
The mechanism of action of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and alteration of cellular pathways.
相似化合物的比较
Similar Compounds
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-alaninamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tyrosinamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamid
Uniqueness
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
74589-01-8 |
|---|---|
分子式 |
C22H27N5O5 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]butanamide |
InChI |
InChI=1S/C22H27N5O5/c1-14(2)20(26-19(28)13-23)22(30)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)27(31)32/h3-11,14,18,20H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,20-/m0/s1 |
InChI 键 |
GDLQSDFXSZOYFP-ICSRJNTNSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
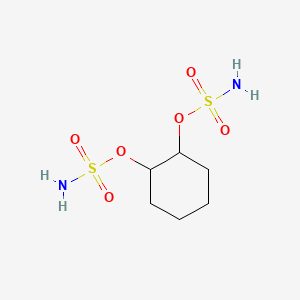
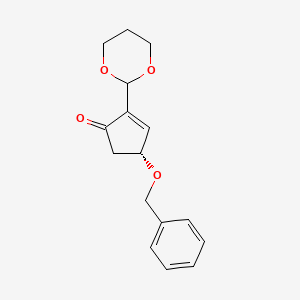

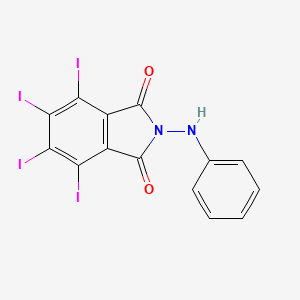
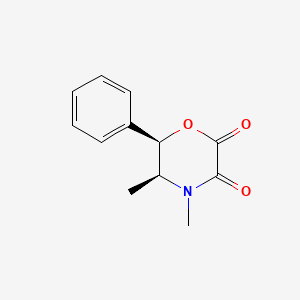
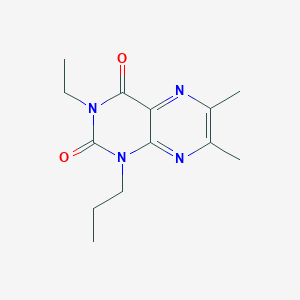
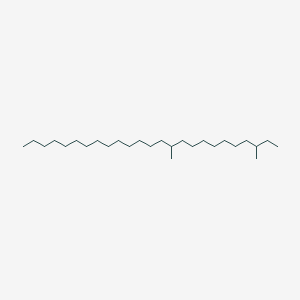
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
